6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a nitro group at the 6-position and a pyridin-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 6-amino-2-(pyridin-2-yl)-1,3-benzoxazole.
Substitution: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Scientific Research Applications
6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Nitro-2-(pyridin-2-yl)-1,3-benzoxazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole core instead of benzoxazole.
6-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with a benzothiazole core.
Properties
CAS No. |
61382-09-0 |
---|---|
Molecular Formula |
C12H7N3O3 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6-nitro-2-pyridin-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)8-4-5-9-11(7-8)18-12(14-9)10-3-1-2-6-13-10/h1-7H |
InChI Key |
VODKSLTWQBVIJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.